3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophen-2-yl moiety, and a tetrahydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity could be harnessed to develop treatments for various diseases.
Industry: In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties could be exploited to create innovative products.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Uniqueness: 3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-cyclopropyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIMRFENFJOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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